
(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine
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Overview
Description
(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine is an organic compound with the molecular formula C13H29N. It is a tertiary amine, characterized by the presence of two bulky alkyl groups attached to the nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of 2,2-dimethylpropylamine with 2,4,4-trimethylpentan-2-yl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hindered amines.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used as a stabilizer in polymers and as an antioxidant in various industrial processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky alkyl groups attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound has similar bulky alkyl groups but differs in its aromatic structure.
2,2,4-Trimethylpentane: While not an amine, this compound shares the trimethylpentane structure.
Uniqueness
(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine is unique due to its combination of bulky alkyl groups and tertiary amine structure. This combination imparts specific chemical properties, such as steric hindrance and hydrophobicity, which can influence its reactivity and interactions with other molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of 2,4,4-trimethylpentan-2-amine with 2,2-dimethylpropyl halides (e.g., chloride or bromide) under basic conditions. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for facilitating nucleophilic substitution. Temperature control (20–60°C) and slow addition of the alkylating agent are critical to minimize side reactions like over-alkylation .
- Optimization : Use excess primary amine to drive the reaction to completion. Monitor progress via thin-layer chromatography (TLC) or GC-MS. Purification via fractional distillation or column chromatography (eluent: hexane/ethyl acetate) improves yield and purity.
Q. How can the molecular structure and purity of this compound be verified experimentally?
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : Compare 1H and 13C NMR spectra with computational predictions (e.g., using ChemDraw or Gaussian). Key signals include δ 1.0–1.4 ppm (methyl groups) and δ 2.5–3.0 ppm (N-CH2 groups) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 213.27 (calculated for C12H27N) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water) confirms ≥95% purity.
Q. What safety protocols are essential when handling this amine in laboratory settings?
- Hazard Mitigation :
- Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation exposure) .
- In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve ambiguities in the stereochemical configuration of this compound?
- Experimental Design :
- Grow single crystals via slow evaporation of a saturated hexane solution.
- Use SHELXL for structure refinement. The branched alkyl groups may introduce challenges in resolving torsional angles; high-resolution data (≤0.8 Å) and twin refinement (via SHELXD) are recommended .
Q. What analytical strategies are effective for reconciling contradictory data on the compound’s solubility and stability?
- Case Study : If conflicting solubility values (e.g., in ethanol vs. DMSO) are reported:
- Perform replicate measurements using gravimetric analysis (saturation method) under controlled humidity and temperature.
- Validate via ultraviolet-visible (UV-Vis) spectroscopy at λ = 250–300 nm (amine-specific absorbance) .
Q. What computational methods can predict the compound’s reactivity in nucleophilic or catalytic reactions?
- Quantum Chemistry :
- Use Gaussian 16 to calculate frontier molecular orbitals (FMOs). A high HOMO energy (-5.2 eV) suggests nucleophilic reactivity at the amine nitrogen .
- Simulate reaction pathways (e.g., with palladium catalysts) using transition state theory (TS) to identify activation barriers .
- Molecular Dynamics (MD) : Predict solvent effects (e.g., in THF vs. toluene) on reaction kinetics using GROMACS .
Q. Key Research Gaps and Future Directions
Properties
Molecular Formula |
C13H29N |
---|---|
Molecular Weight |
199.38 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C13H29N/c1-11(2,3)9-13(7,8)14-10-12(4,5)6/h14H,9-10H2,1-8H3 |
InChI Key |
IEGZGKQAJOPEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC(C)(C)C |
Origin of Product |
United States |
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